Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl-
Description
Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl- (CAS 2220-12-4) is a quaternary isoquinoline alkaloid derivative, structurally characterized by a methyl group at position 13 and dimethoxy substitutions at positions 9 and 10. Its molecular formula is C21H20NO4+·I⁻ (MW: 477.29 g/mol), distinguishing it from the parent compound berberine (C20H18NO4+, MW: 336.36 g/mol) by the addition of a methyl group and iodide counterion .
Properties
CAS No. |
38691-92-8 |
|---|---|
Molecular Formula |
C21H20NO4+ |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C21H20NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-10H,6-7,11H2,1-3H3/q+1 |
InChI Key |
SMERZMDSMLIVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium involves several steps:
Isomerization: Starting with raw materials like safrole, isomerization under reduced pressure yields isosafrole.
Oxidation: Isosafrole is then oxidized to produce piperonal.
Condensation: Piperonal undergoes condensation with nitromethane to form β-nitro-3,4-methylenedioxy-styrene.
Reduction: The nitro compound is reduced to piperonylamine.
Cyclization and Hydrogenation: Piperonylamine is then condensed with o-veratraldehyde, followed by catalytic hydrogenation, salification, and cyclization to form berberine.
Industrial Production Methods
Industrial production of berberine typically involves extraction from plant sources such as the roots and stems of Berberis species. The process includes:
Extraction: Plant material is soaked in a solvent like ethanol or water.
Filtration and Concentration: The extract is filtered and concentrated.
Purification: The concentrated extract undergoes purification steps, including crystallization and drying, to yield pure berberine.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different pharmacologically active compounds.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various berberine derivatives, which may have different pharmacological properties .
Scientific Research Applications
5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes and as a natural preservative.
Mechanism of Action
The mechanism of action of berberine involves several pathways:
DNA Intercalation: Berberine intercalates into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Production: It increases ROS production, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Berberine inhibits various enzymes, including those involved in glucose metabolism and lipid synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound shares a core benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium skeleton with other isoquinoline alkaloids. Key structural variations include:
- Counterion : The iodide counterion (CAS 2220-12-4) contrasts with berberine’s chloride (CAS 5956-60-5), influencing solubility and bioavailability .
Table 1: Structural Comparison of Selected Compounds
| Compound Name | CAS | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound (13-methyl) | 2220-12-4 | C21H20NO4+·I⁻ | 9,10-dimethoxy, 13-methyl | 477.29 | Methyl substitution at C13 |
| Berberine | 2086-83-1 | C20H18NO4+ | 9,10-dimethoxy | 336.36 | Parent compound |
| Ophiocarpine | 478-13-7 | C20H21NO5 | 9,10-dimethoxy, 13-hydroxy | 355.39 | Hydroxy group at C13 |
| Dehydrocorydaline | 30045-16-0 | C22H24NO4+ | 9,10-dimethoxy, 13-H (aromatic core) | 366.43 | Extended aromatic structure |
| 13-Methylberberrubine | 53912-30-4 | C20H18NO4+ | 9-hydroxy, 10-methoxy, 13-methyl | 336.36 | Methyl and hydroxyl substitutions |
Physicochemical Properties
- Solubility : The iodide salt of the target compound may exhibit reduced aqueous solubility compared to berberine chloride, which is soluble in warm water (3.2 mg/mL) and organic solvents like DMSO (75 mg/mL) .
- Thermal Stability : Berberine derivatives generally show stability up to 145°C (melting point of berberine), though the 13-methyl variant’s stability remains understudied .
Anticoccidial Activity
Berberine demonstrates potent in vivo anticoccidial activity against Eimeria species (ED50: 15 mg/kg in poultry), attributed to its interaction with parasitic membranes .
Antitumor Effects
Berberine exhibits antiproliferative activity against cancer cells (e.g., HeLa, GI50: 39.61 µg/mL) via mitochondrial targeting and reactive oxygen species (ROS) modulation . A related compound from Semiaquilegia adoxoides (5,6-dihydro-9,10-dihydroxy analog) showed 37.1% tumor inhibition in mice, suggesting hydroxyl/methoxy substitutions influence potency . The 13-methyl group may similarly modulate antitumor mechanisms but requires validation.
Metabolic and Antimicrobial Effects
Berberine is renowned for its antidiabetic (e.g., AMPK activation) and antimicrobial properties .
Biological Activity
Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl-, commonly referred to as a derivative of berberine, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHINO
- Molecular Weight : 463.27 g/mol
- Density : 1.36 g/cm³
- Boiling Point : 620.8°C at 760 mmHg
- Flash Point : 191.9°C
Antimicrobial Activity
Research indicates that benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. It modulates the production of pro-inflammatory cytokines such as IL-12 and TNF-alpha in macrophages activated with lipopolysaccharides (LPS). This modulation occurs at the post-transcriptional level, suggesting a complex regulatory mechanism that could be beneficial in treating inflammatory diseases .
Antitumor Activity
Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium has been investigated for its potential antitumor effects. Studies demonstrate that it induces apoptosis in cancer cells through the activation of mitochondrial pathways. The compound has been observed to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
The biological activity of benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium is attributed to several mechanisms:
- Mitochondrial Interaction : The compound interacts with mitochondrial membranes, leading to changes in membrane potential and promoting apoptosis in tumor cells .
- Cytokine Modulation : It influences cytokine production in immune cells, enhancing the immune response while reducing excessive inflammation .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes was crucial for its effectiveness.
Anti-inflammatory Response in Macrophages
In vitro experiments demonstrated that treatment with benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium reduced LPS-induced IL-12 production by 50% at a concentration of 25 µg/mL. This finding highlights its potential as an anti-inflammatory agent in conditions characterized by excessive cytokine production.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
